

# CCT241161 orally active RAF inhibitor

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**Compound Focus:** CCT241161

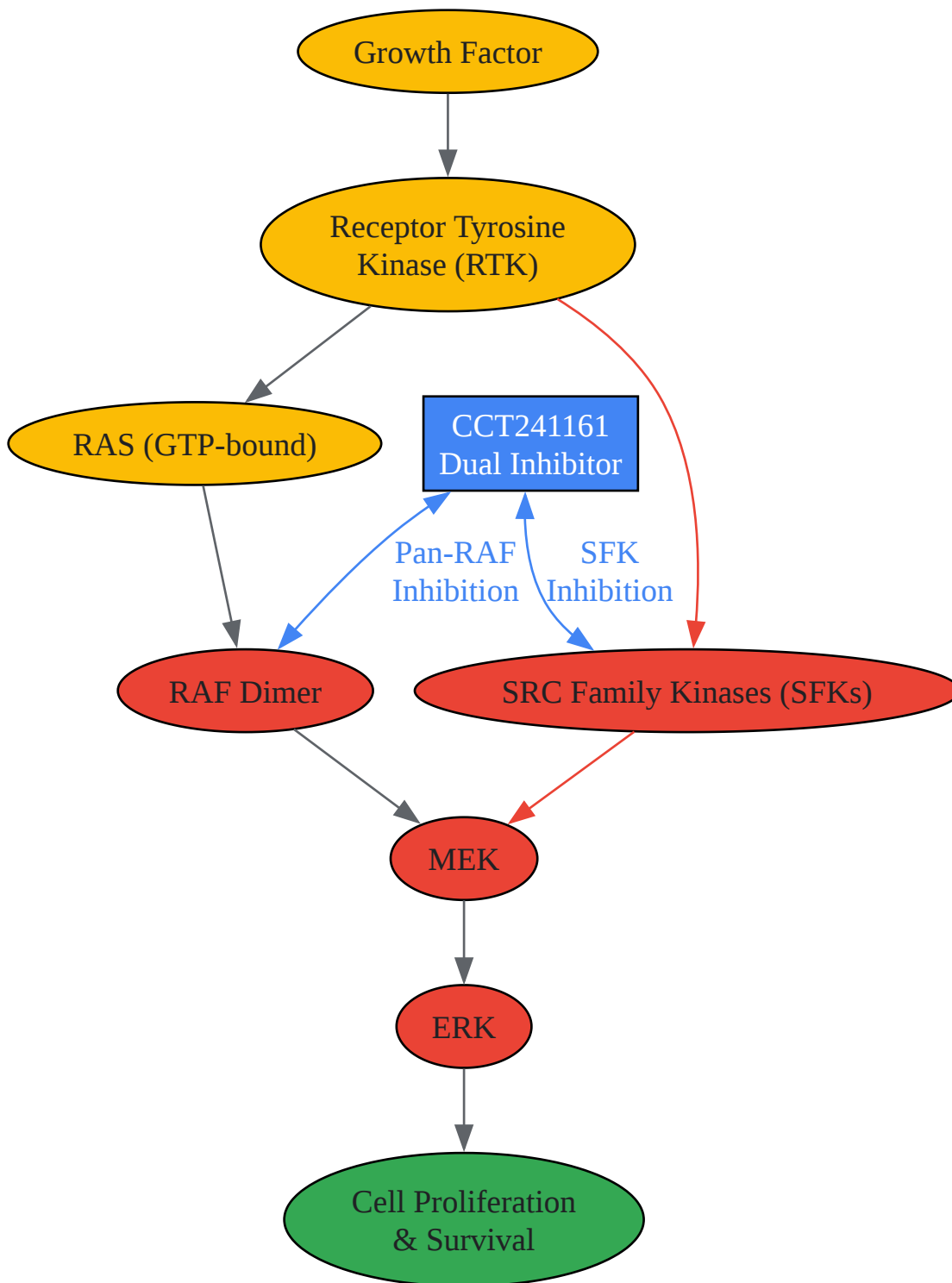
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## Mechanism of Action and Significance

**CCT241161** was designed to address key limitations of first-generation BRAF inhibitors (like vemurafenib and dabrafenib). Its primary mechanistic advantage lies in being a **paradox-breaking** inhibitor that does not cause paradoxical activation of the MEK/ERK pathway in RAS mutant cells [1].

The following diagram illustrates the core signaling pathway and the dual inhibitory action of **CCT241161**:



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**CCT241161** directly inhibits key nodes in the pathway: it acts as a pan-RAF inhibitor and concurrently targets SRC family kinases (SFKs). This dual action is crucial for its efficacy in resistant cancers.

## Key Experimental Data and Protocols

The activity of **CCT241161** has been validated across various *in vitro* and *in vivo* models. The table below summarizes key experimental findings from the search results.

Model Type	Cell Line / Model	Key Finding	Experimental Protocol Summary
In Vitro	WM266.4 (BRAF mutant)	Inhibited MEK & ERK (1-100 nM, 24h) [2]	Cells treated with compound for 24 hours; inhibition measured by western blot [2].
In Vitro	A375 (BRAF V600E)	Cytotoxicity IC <sub>50</sub> = 10 nM [2]	72-hour cell viability assay using CellTiter-Glo luminescent kit [2].
In Vitro	D04 (NRAS mutant)	Inhibited cell growth [2]	Anti-proliferative activity measured after compound treatment (0.1-100 µM) [2].
In Vitro	PLX4720-resistant patient cells	Inhibited MEK, ERK, & SRC (1 µM, 4h) [2]	Resistant cells treated for 4 hours; inhibition measured by western blot [2].
In Vivo	Mice with A375, A375/R (resistant), or D04 xenografts	Tumor regression at 10-20 mg/kg [2]	Female nude mice dosed orally once daily for 7 days; tumor volume and body weight monitored [2].

## Therapeutic Potential and Context

**CCT241161** represents a strategic approach to overcome major clinical challenges in targeting the MAPK pathway.

- **Overcoming Resistance:** Resistance to first-generation BRAF inhibitors frequently occurs through **reactivation of the MAPK pathway**, often mediated by upstream signals from RTKs/SFKs or mutations in **NRAS** [1] [3]. By concurrently inhibiting RAF and these resistance nodes (SFKs), **CCT241161** effectively suppresses MEK/ERK signaling in these resistant settings [1].
- **Treating NRAS Mutant Melanomas:** Unlike selective BRAF inhibitors, which are ineffective in NRAS mutant tumors, **CCT241161** demonstrates significant **anti-proliferative activity** in NRAS mutant models, both *in vitro* and *in vivo* [2] [1].

- **Favorable Toxicity Profile:** In preclinical studies, **CCT241161** was found to be **well-tolerated**. No significant adverse effects, body weight loss, or treatment-related tissue changes were observed at efficacious doses [1].

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## References

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2. CCT241161 | RAF Inhibitor [medchemexpress.com]
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